molecular formula C17H20N8O B2743898 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195940-88-4

2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2743898
CAS No.: 2195940-88-4
M. Wt: 352.402
InChI Key: XPOWDWFGGPQLLY-UHFFFAOYSA-N
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Description

2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.402. The purity is usually 95%.
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Biological Activity

The compound 2-{[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one , identified by CAS number 2195940-88-4 , has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N8OC_{17}H_{20}N_{8}O with a molecular weight of 352.4 g/mol . The structure features a pyridazinone core linked to a triazole and a piperidine moiety, which are significant for its biological interactions.

PropertyValue
CAS Number2195940-88-4
Molecular FormulaC17H20N8O
Molecular Weight352.4 g/mol

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. Triazole derivatives have been shown to act against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungi .

In particular, the compound under study may share these antimicrobial properties due to its structural components. A review highlighted that triazoles have been effective against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

The mechanism through which this compound exerts its effects may involve interaction with specific enzymes or receptors. For example, triazole derivatives often act as enzyme inhibitors or modulate receptor activity, leading to alterations in cellular signaling pathways . The presence of the piperidine moiety is also crucial as it can enhance binding affinity to biological targets.

Study on Triazole Derivatives

A recent study synthesized a series of triazole derivatives and evaluated their affinity for mu-opioid receptors (MOR) and sigma receptors (σR). The results indicated that modifications in the piperidine structure significantly influenced the analgesic properties of these compounds . The findings suggest that the compound may also have potential applications in pain management through similar mechanisms.

Properties

IUPAC Name

2-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-13-8-16(20-11-19-13)23-6-4-14(5-7-23)9-24-17(26)3-2-15(22-24)25-12-18-10-21-25/h2-3,8,10-12,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOWDWFGGPQLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.